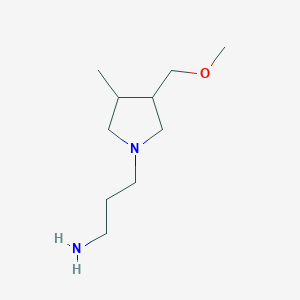
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a pyrrolidine ring substituted with a methoxymethyl group and a methyl group, along with a propan-1-amine chain. Amines are known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of a pyrrolidine derivative with a suitable alkyl halide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Starting Materials: Pyrrolidine, methoxymethyl chloride, methyl iodide, and propan-1-amine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C) to facilitate the nucleophilic substitution.
Catalysts: A base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) is often used to deprotonate the amine and enhance its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to convert any oxo derivatives back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or neutral medium.
Reduction: LiAlH_4 in anhydrous ether or NaBH_4 in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of the amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)pyrrolidine
- 4-Methylpyrrolidine
- Propan-1-amine
Uniqueness
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxymethyl and methyl groups on the pyrrolidine ring, along with the propan-1-amine chain, differentiates it from other similar compounds and may enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-9-6-12(5-3-4-11)7-10(9)8-13-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
SSRRAHXBOCHIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1COC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


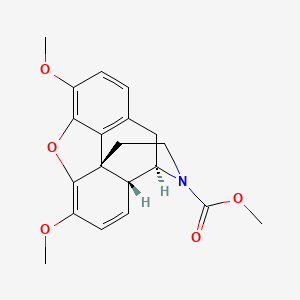
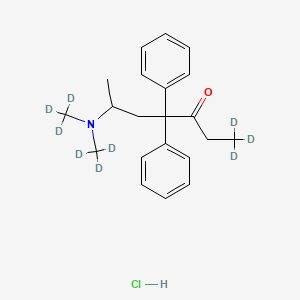

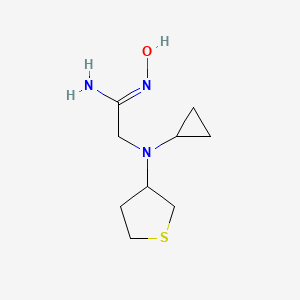
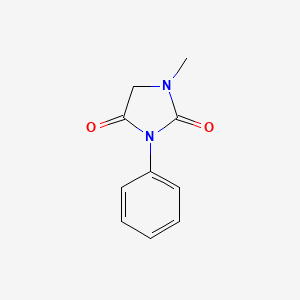
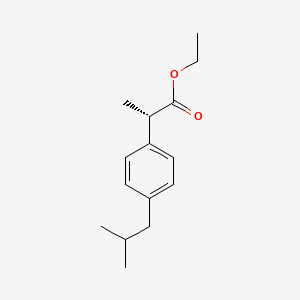
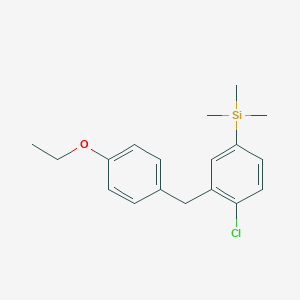
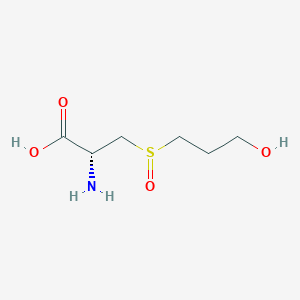

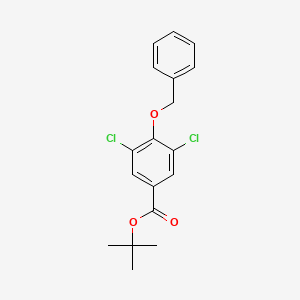
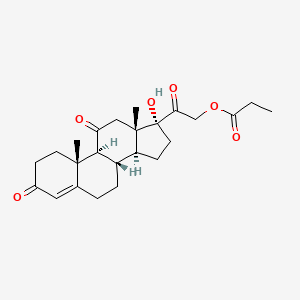

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
